[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Description
The compound 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine dioxide derivative featuring a 4-ethoxyphenyl ketone substituent. The methoxy variant has a molecular formula of C₂₂H₁₅Cl₂NO₄S, a molecular weight of 460.325 g/mol, and a CAS RN of 1114850-69-9 . The ethoxy derivative would differ by replacing the methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) moiety, increasing its molecular weight and lipophilicity.
Properties
IUPAC Name |
[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2NO4S/c1-2-30-19-9-7-15(8-10-19)23(27)22-14-26(18-12-16(24)11-17(25)13-18)20-5-3-4-6-21(20)31(22,28)29/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXLIFCFKZYMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine class of compounds. Benzothiazines have been studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of the specified compound, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a dichlorophenyl moiety and a benzothiazine core that contributes to its biological activity.
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. The compound has been shown to possess activity against various bacterial strains. A study demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ampicillin) |
Anticancer Activity
Recent investigations into the anticancer properties of this compound revealed promising results. In vitro studies showed that it induced apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism of action appears to involve the activation of caspases and modulation of apoptotic pathways.
| Cancer Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HeLa | 15 | 10 (Doxorubicin) |
| MCF-7 | 20 | 12 (Tamoxifen) |
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various benzothiazine derivatives, including our compound. The results indicated that it exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the side chains significantly influenced the antibacterial potency.
Study 2: Anticancer Mechanism
Another significant research project investigated the anticancer effects of benzothiazine derivatives. The findings suggested that the compound activated p53 signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism was confirmed through flow cytometry and Western blot analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Methoxy-Substituted Benzothiazine Dioxide ()
- Molecular Formula: C₂₂H₁₅Cl₂NO₄S
- Key Features: A benzothiazine dioxide core with a 3,5-dichlorophenyl group at position 4 and a 4-methoxyphenyl ketone at position 2. The methoxy group contributes moderate electron-donating effects, influencing solubility and reactivity.
Heterocyclic Methanone Derivative: {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone ()
- Molecular Formula: C₂₁H₁₃Cl₂NO₂S
- Key Features: A benzothiazole ring linked via a methoxy group to a chlorophenyl-ketone scaffold. Exhibits C–H···N, C–H···O, and C–H···π interactions in its crystal structure, stabilizing its conformation . Crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 13.6452 Å, b = 7.47005 Å, c = 18.7286 Å, and β = 105.772° .
Triazole-Based Ketone Derivatives ()
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone.
- Key Features :
Table 1: Comparative Analysis of Key Compounds
*Estimated based on methoxy analog.
Impact of Substituents on Properties
- Ethoxy vs.
- Benzothiazine Dioxide vs. Benzothiazole : The sulfone group in benzothiazine derivatives enhances polarity and stability, whereas benzothiazoles prioritize π-π stacking via aromatic rings .
- Synthetic Routes : Triazole derivatives () employ α-halogenated ketones and nucleophilic substitution, contrasting with benzothiazine dioxide analogs, which likely require sulfonation or oxidation steps .
Analytical Techniques and Computational Modeling
- Crystallography: The SHELX system () is widely used for refining crystal structures of such compounds, leveraging high-resolution data to resolve puckering conformations and non-covalent interactions .
- Ring Puckering Analysis : Cremer-Pople parameters () quantify deviations from planarity in heterocyclic rings, critical for understanding conformational stability in benzothiazine/benzothiazole systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
